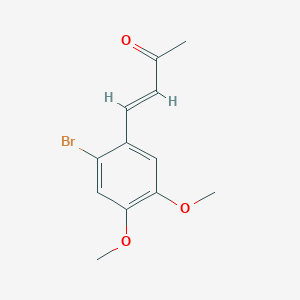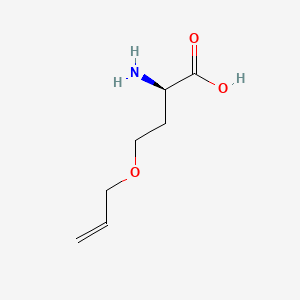
O-Allyl-D-homoserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Allyl-D-homoserine is an amino acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an allyl group attached to the homoserine backbone, which imparts distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl-D-homoserine typically involves the allylation of D-homoserine. One common method is the reaction of D-homoserine with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
O-Allyl-D-homoserine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated amino acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
O-Allyl-D-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in protein synthesis and modification, particularly in the context of peptide stapling techniques.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Industry: this compound is investigated for its potential use in the production of high-value chemicals and materials.
作用机制
The mechanism by which O-Allyl-D-homoserine exerts its effects is primarily through its reactivity with various biological molecules. The allyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool for studying biochemical mechanisms.
相似化合物的比较
Similar Compounds
O-Acetyl-L-homoserine: Another homoserine derivative with an acetyl group instead of an allyl group.
S-Allyl-homocysteine: A related compound with an allyl group attached to homocysteine instead of homoserine.
Uniqueness
O-Allyl-D-homoserine is unique due to the presence of the allyl group, which imparts distinct reactivity and functionality compared to other homoserine derivatives. This makes it particularly useful in applications where selective reactivity is desired, such as in the synthesis of complex molecules or the study of specific biochemical pathways.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m1/s1 |
InChI 键 |
PWVANPLCFRYAIN-ZCFIWIBFSA-N |
手性 SMILES |
C=CCOCC[C@H](C(=O)O)N |
规范 SMILES |
C=CCOCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


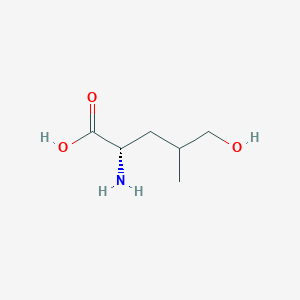
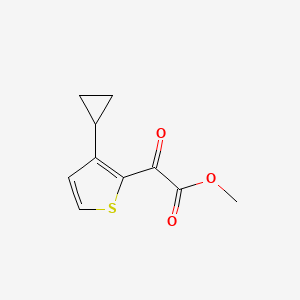
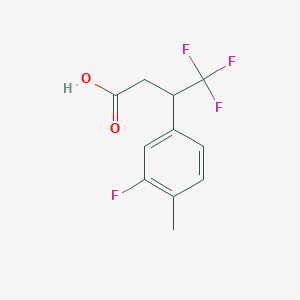
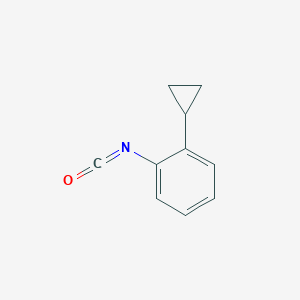
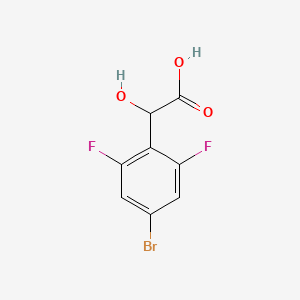
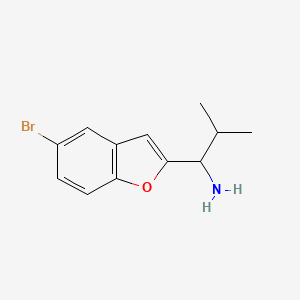
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)


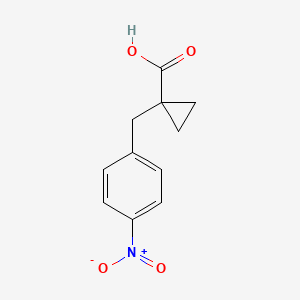
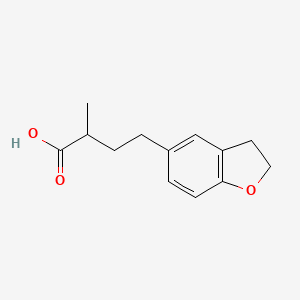
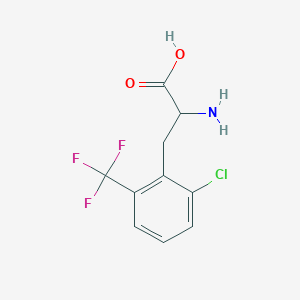
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
